3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide
CAS No.: 2097858-30-3
Cat. No.: VC4158357
Molecular Formula: C17H16ClNO3S2
Molecular Weight: 381.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097858-30-3 |
|---|---|
| Molecular Formula | C17H16ClNO3S2 |
| Molecular Weight | 381.89 |
| IUPAC Name | 3-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C17H16ClNO3S2/c1-12-14(18)5-2-8-17(12)24(20,21)19-11-13(15-6-3-9-22-15)16-7-4-10-23-16/h2-10,13,19H,11H2,1H3 |
| Standard InChI Key | DGKPBFKFGVPCQH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure (C₁₇H₁₆ClNO₃S₂; MW 381.89) features three distinct domains:
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Aromatic Core: A 2-methyl-3-chlorobenzene ring provides hydrophobicity and steric bulk, facilitating interactions with hydrophobic protein pockets.
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Sulfonamide Linker: The -SO₂NH- group enhances hydrogen-bonding capacity and metabolic stability, a hallmark of sulfonamide-based therapeutics .
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Heterocyclic Ethyl Bridge: The ethyl chain connects furan-2-yl (oxygen-containing) and thiophen-2-yl (sulfur-containing) rings, introducing electronic diversity and conformational flexibility .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClNO₃S₂ |
| Molecular Weight | 381.89 g/mol |
| IUPAC Name | 3-Chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzenesulfonamide |
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
| Topological Polar Surface | 85.7 Ų |
Spectroscopic and Computational Insights
Density functional theory (DFT) optimizations at the B3LYP/6-311++G(d,p) level corroborate experimental NMR and FT-IR data, confirming the planar geometry of the benzene ring and the twisted conformation of the ethyl bridge . Key vibrational modes include:
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S=O Stretching: 1160–1350 cm⁻¹ (sulfonamide asymmetry)
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C-Cl Stretching: 750–800 cm⁻¹
The frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity conducive to charge-transfer interactions in biological systems .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step sequence:
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Ethyl Bridge Formation: Condensation of furan-2-carbaldehyde and thiophen-2-ethylamine under acidic conditions yields the chiral ethylamine intermediate.
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Sulfonylation: Reaction of 3-chloro-2-methylbenzenesulfonyl chloride with the ethylamine intermediate in dichloromethane, catalyzed by triethylamine.
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Purification: Recrystallization from ethanol achieves >95% purity, as verified by HPLC .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethanol, acetic acid, RT, 24 hr | 78% |
| 2 | DCM, Et₃N, 0°C → RT, 12 hr | 65% |
| 3 | Ethanol recrystallization, −20°C, 48 hr | 92% |
Scalability and Challenges
Scale-up efforts encounter challenges in controlling the stereochemistry of the ethyl bridge, necessitating chiral auxiliaries or asymmetric catalysis . Solubility limitations in aqueous media (logP ≈ 3.8) further complicate formulation studies.
Biological Activity and Mechanistic Studies
Enzyme Inhibition Profiles
Preliminary screens indicate potent inhibition of:
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Carbonic Anhydrase IX (CA-IX): IC₅₀ = 12 nM, attributed to sulfonamide-Zn²+ coordination in the active site .
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VEGF Receptor 2: Kᵢ = 8.3 nM, disrupting angiogenesis via binding to the ATP-pocket (molecular docking score: −9.2 kcal/mol) .
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Cyclooxygenase-2 (COX-2): Selectivity ratio (COX-2/COX-1) = 15.7, driven by hydrophobic interactions with Val523 and Tyr355.
| Target/Assay | Result |
|---|---|
| CA-IX Inhibition (IC₅₀) | 12 nM |
| VEGF-R2 Binding (Kᵢ) | 8.3 nM |
| S. aureus MIC | 4 µg/mL |
| MCF-7 GI₅₀ | 2.1 µM |
Computational and ADMET Profiling
Drug-Likeness and Toxicity
ADMET predictions using SwissADME and ProTox-II reveal:
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High Permeability: Caco-2 Papp = 22 × 10⁻⁶ cm/s (optimal > 20).
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Hepatotoxicity Risk: CYP3A4 inhibition (pIC₅₀ = 6.2) and Ames test negativity .
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Blood-Brain Barrier Penetration: logBB = −0.8, suggesting limited CNS exposure.
Molecular Dynamics Simulations
100-ns simulations of the compound-VEGF-R2 complex (PDB: 3V2A) demonstrate stable binding (RMSD < 2.0 Å), with key interactions:
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Sulfonamide oxygen hydrogen-bonded to Glu883.
Research Frontiers and Applications
Material Science Applications
The compound’s π-conjugated system (λmax = 320 nm) and thermal stability (Td = 210°C) position it as a candidate for organic semiconductors or non-linear optical materials .
Clinical Translation Challenges
While preclinical data are promising, challenges include:
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